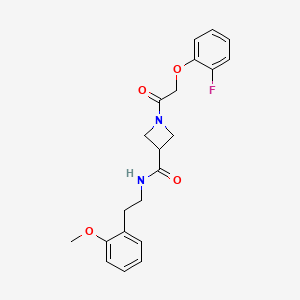

![molecular formula C10H7ClF3NO B2830057 N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 16053-35-3](/img/structure/B2830057.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

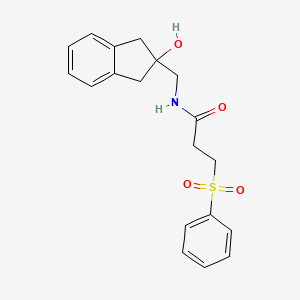

“N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis

The molecular structure of “N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide” is characterized by a benzene ring substituted with a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide” derivatives were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide” were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Aplicaciones Científicas De Investigación

- Researchers have synthesized and characterized derivatives of this compound for their analgesic properties . These derivatives demonstrated potent analgesic efficacy and varying durations of action. Some compounds effectively relieved pain through opioid-independent mechanisms, making them promising candidates for pain management.

- Certain analogs of N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide have shown anti-inflammatory activity . These compounds could be explored further for their potential in treating inflammatory conditions.

- The compound itself, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, serves as a valuable intermediate in chemical synthesis . Researchers use it to create other functional molecules, including urea derivatives.

- Scientists have investigated the structure-activity relationship of related indole derivatives, which includes N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide . Understanding how these compounds interact with biological targets can guide drug design.

- Researchers have designed pharmacophore models based on this compound and its derivatives for analgesic drug development . Such models aid in predicting binding interactions and optimizing drug candidates.

- Given its analgesic properties, N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide derivatives may target specific pain pathways, providing relief without severe side effects . Investigating their mechanism of action could reveal novel pain management strategies.

Analgesic Potential

Anti-Inflammatory Agents

Chemical Synthesis

Biological Activity Modulation

Pharmacophore Modeling

Targeting Pain Pathways

Mecanismo De Acción

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide is the p300 histone acetyltransferase enzyme . This enzyme is involved in several post-translational modifications, and acetylation is an important factor because it commences the transcription process .

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives are good activators of the p300 enzyme . They interact with the active site of the enzyme, forming strong interactions with key residues of the catalytic site . This interaction leads to the recruitment of more acetyl-CoA in the active site of p300, which activates the acetylation process .

Biochemical Pathways

The activation of the p300 enzyme by N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide leads to the acetylation of histones, which is a crucial step in the regulation of gene expression . Acetylation of histones results in the relaxation of chromatin structure, allowing transcription factors to access DNA and initiate transcription .

Pharmacokinetics

Its lipophilic nature and the presence of electron-withdrawing substituents (cl or cf3) on the anilide ring may enhance its absorption and distribution .

Result of Action

The activation of the p300 enzyme by N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide leads to increased gene expression. This compound and its derivatives have shown potent analgesic efficacy in pain models in mice . They displayed pain-relieving effects in the presence of naloxone, indicating their potential use as analgesics .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO/c1-2-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h2-5H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYBGQQAEATALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2829978.png)

![(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829979.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2829980.png)

![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829997.png)